molecular formula C9H8INO B13073359 6-Iodo-3-methyl-1,3-dihydroindol-2-one

6-Iodo-3-methyl-1,3-dihydroindol-2-one

Cat. No.: B13073359
M. Wt: 273.07 g/mol
InChI Key: SYOAFIVVEZYCJN-UHFFFAOYSA-N
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Description

6-Iodo-3-methyl-1,3-dihydroindol-2-one is a halogenated indolinone derivative characterized by an iodine substituent at position 6 and a methyl group at position 3 of the indole core. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group influences steric and electronic properties.

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

6-iodo-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8INO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)

InChI Key

SYOAFIVVEZYCJN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)I)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methyl-1,3-dihydroindol-2-one typically involves the iodination of 3-methyl-1,3-dihydroindol-2-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 6th position of the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-methyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-methyl-1,3-dihydroindol-2-ol.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

6-Iodo-3-methyl-1,3-dihydroindol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-3-methyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the indole ring structure play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 6-Iodo-3-methyl-1,3-dihydroindol-2-one with structurally related indolinones, highlighting substituent positions, functional groups, and key properties:

Compound Name Substituents Melting Point (°C) Molecular Formula Key Properties/Applications Reference
This compound I (C6), CH₃ (C3) Not reported C₉H₈INO Potential kinase inhibitor; synthetic intermediate -
5-Iodo-3-(pyrrol-1-yl)-1,3-dihydroindol-2-one I (C5), pyrrol-1-yl (C3) 206–208 C₁₂H₁₀IN₂O Synthesized in aqueous micellar medium; characterized by NMR and HRMS
6-Iodo-3,3-dimethylindolin-2-one I (C6), (CH₃)₂ (C3) Not reported C₁₀H₁₀INO Increased steric bulk at C3; CAS 1214900-47-6
6-Benzoyl-1,3-dihydroindol-2-one Benzoyl (C6) Not reported C₁₅H₁₁NO₂ High lipophilicity; used in industrial research
6-Ethyl-1,3-dihydro-3,3-diphenylindol-2-one C₂H₅ (C6), (C₆H₅)₂ (C3) Not reported C₂₂H₁₉NO Steric hindrance from diphenyl groups; InChIKey: AQLMBJDSHFRCCC
6-Chloro-3-(phenylmethylene)-1,3-dihydroindol-2-one Cl (C6), Ph-CH₂ (C3) Not reported C₁₅H₁₀ClNO E-configuration; synthesized via PTC in water
5-Chloro-1,3-dihydroindol-2-one Cl (C5) Not reported C₈H₆ClNO Simpler structure; potential bioactive intermediate

Key Observations

Substituent Position and Reactivity :

  • The 6-iodo substituent in the target compound distinguishes it from analogs like 5-iodo-3-(pyrrol-1-yl)-1,3-dihydroindol-2-one . Iodine at C6 may enhance electrophilic aromatic substitution reactivity compared to C5-substituted derivatives.
  • 6-Benzoyl-1,3-dihydroindol-2-one lacks halogen but introduces a carbonyl group, significantly altering electronic properties and reducing suitability for metal-catalyzed reactions.

Steric and Electronic Effects :

  • 6-Iodo-3,3-dimethylindolin-2-one features two methyl groups at C3, increasing steric hindrance compared to the target compound’s single methyl group. This may impact binding affinity in biological targets.
  • 6-Ethyl-1,3-dihydro-3,3-diphenylindol-2-one demonstrates how bulky C3 substituents (diphenyl) reduce solubility but enhance structural rigidity.

Synthetic Utility: Iodinated derivatives (e.g., 6-iodo, 5-iodo) are valuable intermediates in cross-coupling reactions, whereas 6-chloro analogs may require harsher conditions for functionalization.

Biological Relevance :

  • 1,3-Dihydroindol-2-one analogs are recognized as kinase inhibitors . The target compound’s iodine atom may improve binding to hydrophobic kinase pockets compared to smaller halogens (e.g., 5-chloro derivative ).

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